3,4,5-Trichloropyridine

Physicochemical Property Formulation Logistics

3,4,5-Trichloropyridine is a symmetrically trisubstituted pyridine derivative (C5H2Cl3N, MW 182.44 g/mol). Its unique 3,4,5-chlorination pattern imparts distinct physicochemical and reactivity profiles that differentiate it from other trichloropyridine isomers, such as 2,3,5-Trichloropyridine (CAS 16063-70-0).

Molecular Formula C5H2Cl3N
Molecular Weight 182.43 g/mol
CAS No. 33216-52-3
Cat. No. B1364703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloropyridine
CAS33216-52-3
Molecular FormulaC5H2Cl3N
Molecular Weight182.43 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)Cl)Cl
InChIInChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKeyKKWRVUBDCJQHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloropyridine (CAS 33216-52-3): A Differentiated Building Block for Pharmaceutical and Agrochemical Synthesis


3,4,5-Trichloropyridine is a symmetrically trisubstituted pyridine derivative (C5H2Cl3N, MW 182.44 g/mol) . Its unique 3,4,5-chlorination pattern imparts distinct physicochemical and reactivity profiles that differentiate it from other trichloropyridine isomers, such as 2,3,5-Trichloropyridine (CAS 16063-70-0) . These differences directly influence its utility in specific synthetic applications, including site-selective cross-coupling reactions, its established role as a validated quantitative NMR (qNMR) secondary standard, and its behavior in oxidation chemistry, making it a non-interchangeable intermediate in targeted research and industrial workflows.

Why 3,4,5-Trichloropyridine Cannot Be Casually Substituted with Its Isomers: A Procurement Risk Analysis


Substituting 3,4,5-Trichloropyridine with other trichloropyridine isomers (e.g., 2,3,5- or 2,4,6-) or simpler chloropyridines can lead to process failure or analytical inaccuracy. Differences in physical properties, such as a melting point (75-77°C) that is ~27°C higher than that of 2,3,5-Trichloropyridine (46-50°C) [1], can impact formulation and handling. More critically, the distinct substitution pattern dictates regioselectivity in metal-catalyzed reactions, as the absence of chlorine at the 2- and 6- positions in 3,4,5-Trichloropyridine enables unique site-selective Suzuki-Miyaura couplings that are not possible with isomers bearing 2-chloro substituents . Furthermore, its validated use as a qNMR secondary standard relies on its specific, well-resolved singlet resonance and documented long-term purity stability (>99% over years) [2], a qualification not automatically transferable to unvalidated isomers. The following quantitative evidence demonstrates these critical, verifiable differentiators.

Quantitative Evidence of 3,4,5-Trichloropyridine Differentiation: Head-to-Head Comparisons with Closest Analogs


Physical State and Handling: Solid vs. Liquid Differentiation from 2,3,5-Trichloropyridine

3,4,5-Trichloropyridine is a solid at room temperature, exhibiting a melting point of 75-77°C . This is in stark contrast to the closely related isomer 2,3,5-Trichloropyridine, which is a liquid or low-melting solid with a melting point range of 46-50°C [1]. This ~27°C difference in melting point is a direct consequence of the symmetrical substitution pattern of 3,4,5-Trichloropyridine, which enables more efficient crystal lattice packing.

Physicochemical Property Formulation Logistics

Basic Strength and Reactivity: 4x Greater pKa Difference vs. 2,3,5-Trichloropyridine

The predicted acid dissociation constant (pKa) of 3,4,5-Trichloropyridine is -0.08 ± 0.10, indicating it is a very weak base . In comparison, the predicted pKa of 2,3,5-Trichloropyridine is -2.92 ± 0.10 . The >2.8 log unit difference indicates that 3,4,5-Trichloropyridine is nearly 4 orders of magnitude (approx. 600x) less basic than its 2,3,5-isomer.

Reactivity Protonation State Chromatography

Analytical Utility: Validated qNMR Secondary Standard with Long-Term Purity Stability

3,4,5-Trichloropyridine is specifically selected and qualified as one of six validated secondary standards for quantitative 1H NMR spectroscopy [1]. Its unique, well-resolved aromatic singlet in 1H-NMR spectra facilitates accurate quantification. Long-term stability studies demonstrated that its purity remains >99% with only minimal variation (0.3–0.4%) over several years of periodic monitoring [1]. This contrasts with most other in-class chloropyridines, which lack this specific validation and documented stability in qNMR applications.

qNMR Analytical Chemistry Purity Analysis

Synthetic Versatility: Precursor to Highly Substituted Pyridines via Regioselective Cross-Coupling

The 3,4,5-substitution pattern is critical for accessing specific polyarylpyridine scaffolds. For example, 2,6-diaryl-3,4,5-trichloropyridines are synthesized via site-selective Suzuki-Miyaura reactions of pentachloropyridine, a process that hinges on the differential reactivity of the 2- and 6- chlorines relative to the 3,4,5-chlorines . The resulting 3,4,5-trichloropyridine core retains chlorine atoms at the 3,4,5-positions, offering a unique handle for further diversification. In contrast, 2,3,5-Trichloropyridine undergoes ligand-free Suzuki reactions at the 2-position, yielding 3,5-dichloro-2-arylpyridines and losing a key chlorine for subsequent steps [1].

Cross-Coupling Medicinal Chemistry Suzuki-Miyaura

Oxidation Chemistry: Effective N-Oxide Formation Using TFAA/UHP Methodology

3,4,5-Trichloropyridine served as a model substrate for the development of a practical, rapid oxidation method for notoriously difficult, electron-deficient pyridines. Using a TFAA/UHP system in CH2Cl2 or CH3CN, its N-oxide is generated efficiently . While exact yields were not tabulated in the abstract, the study identified this reagent system as 'superior' and the methodology as 'general' for electron-poor pyridines, with 3,4,5-Trichloropyridine being a key exemplar.

N-Oxide Synthesis Electron-Deficient Heterocycles Process Chemistry

Optimal Use Cases for 3,4,5-Trichloropyridine Based on Quantified Evidence


qNMR Internal Standard for Pharmaceutical Compliance and Purity Analysis

Leverage 3,4,5-Trichloropyridine as a validated secondary standard in quantitative 1H NMR workflows. Its use is supported by published protocols confirming >99% purity and long-term stability (0.3-0.4% variation over years), which is essential for accurate quantification of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory specifications (±1% content) [1]. This eliminates the need for in-house validation of a new internal standard for this analytical technique.

Synthesis of 2,6-Diaryl-3,4,5-Trichloropyridines via Site-Selective Suzuki-Miyaura Coupling

Employ 3,4,5-Trichloropyridine (or its precursor pentachloropyridine) in the synthesis of novel 2,6-diarylpyridines for medicinal chemistry library generation. The well-documented site-selective Suzuki-Miyaura reaction ensures coupling occurs exclusively at the 2- and 6-positions, preserving the 3,4,5-trichloro motif for potential further derivatization . This route is not accessible using isomers like 2,3,5-Trichloropyridine, which undergo preferential coupling at the 2-position, leading to a different scaffold [2].

Precursor for N-Oxide Synthesis via Mild TFAA/UHP Oxidation

Utilize 3,4,5-Trichloropyridine as a substrate for the synthesis of its N-oxide using the mild and practical TFAA/UHP oxidation method . This protocol is specifically suited for electron-deficient pyridines that are recalcitrant to oxidation by traditional peracids. The resulting N-oxide can serve as a versatile intermediate for further nucleophilic substitution or rearrangement reactions.

Physicochemical Profiling and Chromatography Method Development

Use the distinct pKa (-0.08 ± 0.10) and solid-state melting point (75-77°C) of 3,4,5-Trichloropyridine to benchmark or optimize reversed-phase HPLC methods and solubility assessments. Its 600x lower basicity compared to 2,3,5-Trichloropyridine ensures a different retention time and ionization state profile, allowing for clear separation and identification in complex mixtures.

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